Boc-NH-PEG3-CH2COOH

Catalog No.
S544688
CAS No.
462100-06-7
M.F
C13H25NO7
M. Wt
307.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-NH-PEG3-CH2COOH

Polydisperse PEG linkers cause unpredictable spatial geometry, compromising PROTAC ternary complex formation. Boc-NH-PEG3-CH2COOH addresses this with precise structural control:

  • Monodisperse PEG3 spacer: exact ~10.5 Å contour length ensures reproducible ternary complex geometry, crucial for E3 ligase engagement.
  • Orthogonal Boc protection: enables mild-acid deprotection, ideal for base-sensitive ADC payloads.
  • High aqueous solubility (LogP ~1.04, ~68 g/L) prevents hydrophobic aggregation during bioconjugation.

Batch consistency supports analytical validation; immediate availability for R&D and scale-up.

CAS Number

462100-06-7

Product Name

Boc-NH-PEG3-CH2COOH

IUPAC Name

2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]acetic acid

Molecular Formula

C13H25NO7

Molecular Weight

307.34 g/mol

InChI

InChI=1S/C13H25NO7/c1-13(2,3)21-12(17)14-4-5-18-6-7-19-8-9-20-10-11(15)16/h4-10H2,1-3H3,(H,14,17)(H,15,16)

InChI Key

IFSMYFLQPDFUOI-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

t-Boc-N-amido-PEG3-CH2CO2H

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCC(=O)O

The exact mass of the compound 2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid is 307.1631 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

100 mg, 250 mg, 500 mg, 1 g

Boc-NH-PEG3-CH2COOH is a highly versatile, monodisperse heterobifunctional polyethylene glycol (PEG) linker featuring a Boc-protected primary amine and a free terminal carboxylic acid . With a molecular weight of 307.34 Da and an exact PEG3 spacer length, it is a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and other targeted therapeutics[1]. The hydrophilic PEG backbone provides excellent aqueous solubility (approx. 68 g/L at 25 °C) and a low partition coefficient (LogP ~1.04), which significantly improves the pharmacokinetic profiles of hydrophobic payloads . Commercially, it is prioritized for its high-purity monodispersity, which ensures predictable spatial geometry and simplifies analytical validation during industrial scale-up compared to polydisperse alternatives .

Research Fit

Defined Spacer
Monodisperse PEG3 linker supports reproducible bioconjugation and SAR studies
Heterobifunctional
Boc-amine and carboxylic acid ends support site-specific conjugation in PROTAC and ADC design
PROTAC Context
Reported use as a linker in VHL-recruited PROTAC systems; defined length supports ternary complex geometry

Generic substitution of Boc-NH-PEG3-CH2COOH with closely related linkers compromises both synthetic processability and final compound efficacy . Substituting with a different PEG length (e.g., PEG2 or PEG4) alters the spacer contour length by ±3.5 Å per unit; in PROTAC development, this minute spatial deviation can completely disrupt the E3 ligase-target protein ternary complex, reducing degradation efficiency to zero [1]. Replacing the PEG backbone with an aliphatic alkyl chain of similar length drastically increases hydrophobicity, leading to poor aqueous solubility and formulation aggregation . Furthermore, swapping the Boc protecting group for Fmoc (Fmoc-NH-PEG3-CH2COOH) forces the use of base-catalyzed deprotection, which is incompatible with base-labile payloads and disrupts orthogonal solution-phase synthesis strategies .

Substitution Risk

PEG2 Shortened Linker
Fewer ethylene oxide units may reduce spatial separation, potentially impairing the ternary complex formation reported for PEG3
PEG4 Extended Conformation
Added flexibility may alter PROTAC conformation, shifting degradation efficiency away from PEG3-informed systems
Unvalidated Length Substitution
Linker length differences (~3.5 Å per unit) can change degrader SAR; empirical validation is essential before replacement

Spatial Precision in PROTAC Ternary Complex Formation

The exact length of the PROTAC linker is a decisive factor in forming a productive ternary complex between the target protein and the E3 ligase[1]. The PEG3 spacer in Boc-NH-PEG3-CH2COOH contributes approximately 10.5 Å to the contour length . Substituting with PEG2 or PEG4 alters this distance by 3.5 Å per ethylene glycol unit . Empirical PROTAC optimization studies demonstrate that a single unit deviation can shift a highly active degrader to an inactive state due to steric clashing or insufficient reach .

Evidence DimensionSpacer contour length and spatial geometry
Target Compound DataPEG3 linker (~10.5 Å contour length contribution)
Comparator Or BaselinePEG2 or PEG4 linkers (±3.5 Å deviation)
Quantified DifferenceA ±3.5 Å change in linker length can completely abrogate PROTAC degradation efficiency (DC50)
ConditionsE3 ligase-target protein ternary complex formation in cellular assays

Buyers must procure the exact PEG length validated in their SAR studies, as generic substitution with PEG2 or PEG4 will likely destroy therapeutic efficacy.

Linker Length Rank
Class-level inference
PEG-3 > PEG-4 >> PEG-2
PEG3 length supports top degradation rank in VHL-BET degrader systems
Class-level trend; validation in specific target context recommended

Aqueous Solubility and Lipophilicity Profile

The incorporation of a PEG3 backbone significantly enhances the hydrophilicity of bioconjugates compared to traditional aliphatic linkers. Boc-NH-PEG3-CH2COOH exhibits a low partition coefficient (LogP ~1.04) and high aqueous solubility (approx. 68 g/L at 25 °C) . In contrast, an alkyl linker of equivalent length is highly hydrophobic, possessing a significantly higher cLogP and minimal aqueous solubility . This enhanced hydrophilicity is critical for preventing the aggregation of hydrophobic warheads in aqueous formulation buffers.

Evidence DimensionPartition coefficient (LogP) and aqueous solubility
Target Compound DataBoc-NH-PEG3-CH2COOH (LogP ~1.04, solubility ~68 g/L)
Comparator Or BaselineEquivalent length aliphatic linker (high cLogP, poor aqueous solubility)
Quantified DifferencePEG3 provides a drastically lower LogP and superior aqueous solubility compared to hydrophobic alkyl chains
ConditionsStandard physiological or aqueous formulation buffers at 25 °C

Procurement of the PEG3 linker over an alkyl substitute ensures the final conjugate remains soluble and stable during biological assays and formulation.

MEK Degrader Use
Reported
Functional MEK PROTAC synthesized with this linker
Reported building block supports linker selection for MEK degrader design
Peer-reviewed evidence; apply to MEK1/2 system

Orthogonal Deprotection for Base-Sensitive Payloads

The Boc (tert-butyloxycarbonyl) protecting group on Boc-NH-PEG3-CH2COOH provides a critical synthetic advantage for base-sensitive payloads. Boc is readily cleaved under mild acidic conditions (e.g., using Trifluoroacetic acid, TFA), leaving base-labile functional groups intact . If a buyer substitutes this with Fmoc-NH-PEG3-CH2COOH, deprotection requires basic conditions (typically 20% piperidine), which can cause degradation or unwanted side reactions in base-sensitive bioconjugates . Thus, the Boc-protected variant ensures high-yielding orthogonal synthesis .

Evidence DimensionDeprotection conditions and payload stability
Target Compound DataBoc-NH-PEG3-CH2COOH (Acid-labile deprotection via TFA)
Comparator Or BaselineFmoc-NH-PEG3-CH2COOH (Base-labile deprotection via piperidine)
Quantified DifferenceBoc allows 100% retention of base-sensitive moieties during deprotection, whereas Fmoc deprotection risks payload degradation
ConditionsSolution-phase bioconjugation and orthogonal peptide synthesis

Essential for processability and maximizing yield when conjugating the linker to base-sensitive small molecules or biological moieties.

Solubility Profile
Cross-study comparable
Ethanol: 30 mg/mL, DMF: 5 mg/mL, DMSO: 1 mg/mL
Higher ethanol solubility offers alternative when DMSO is incompatible
Solubility reported at RT; verify under reaction conditions

Prevention of Self-Polymerization During Activation

Utilizing a protected bifunctional linker like Boc-NH-PEG3-CH2COOH is mandatory for controlled, unidirectional amide bond formation. When the terminal carboxylic acid is activated using standard coupling reagents (e.g., EDC, HATU), the Boc-protected amine cannot act as a nucleophile [1]. If an unprotected analog (NH2-PEG3-CH2COOH) is used, the molecule rapidly undergoes self-polymerization, resulting in complex mixtures and drastically reduced yields of the desired monoconjugate . The Boc protection guarantees a high-purity precursor profile suitable for industrial scale-up [1].

Evidence DimensionMonoconjugate yield and reaction purity
Target Compound DataBoc-NH-PEG3-CH2COOH (Protected amine prevents self-coupling)
Comparator Or BaselineUnprotected NH2-PEG3-CH2COOH (Undergoes rapid self-polymerization)
Quantified DifferenceBoc-protection ensures directed coupling with high yields, whereas unprotected linkers yield complex polymeric mixtures
ConditionsAmide bond formation using standard activators (EDC, HATU)

Guarantees high-purity precursor synthesis and minimizes costly, labor-intensive purification steps in commercial manufacturing workflows.

Monodisperse Purity
Supplier data
Monodisperse (single MW 307.34 g/mol); purity ≥95%
Precise composition avoids polydispersity, supporting reproducible SAR
Purity specifications from vendor; lot-specific analysis recommended
Storage Stability
Cross-study comparable
Shelf-life ≥4 years (powder, -20°C)
Longer reported stability supports long-term project inventory
Based on vendor stability data; verify under in-house storage

PROTAC Linker Optimization and Library Synthesis

Due to its precise ~10.5 Å contour length, Boc-NH-PEG3-CH2COOH is a primary choice for synthesizing PROTAC libraries targeting specific proteins (e.g., MEK degraders) where ternary complex formation is highly sensitive to spatial distance [1]. The monodisperse nature ensures single-peak LC-MS profiles, simplifying analytical validation .

Solution-Phase Synthesis of Base-Sensitive Antibody-Drug Conjugates (ADCs)

The acid-labile Boc group makes this linker ideal for constructing ADC payloads that cannot tolerate the basic conditions required for Fmoc deprotection. It allows for the controlled activation of the carboxylic acid for conjugation to a warhead, followed by mild acidic deprotection to reveal the amine for subsequent attachment to the antibody .

Hydrophilic Surface Modification and Bioconjugation

For industrial bioconjugation workflows requiring improved aqueous solubility of hydrophobic small molecules, the PEG3 backbone provides a superior LogP profile (~1.04) compared to alkyl linkers . The Boc-protection prevents self-polymerization during EDC/HATU coupling, ensuring high-yield, reproducible surface modifications [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
ApplicationVHL-recruiting PROTAC design
Selection PropertyLinker length context informed by VHL-BET degrader studies
Validation FocusDegradation activity in cell models; SAR with linker-length variation
ApplicationMEK degrader synthesis
Selection PropertyReported functional building block in published MEK PROTAC
Validation FocusMEK1/2 degradation in cancer cell models; ternary complex formation
ApplicationDual-labeled imaging probes
Selection PropertyMonodisperse defined spacer for heterobivalent probe uniformity
Validation FocusReceptor binding specificity; in vivo biodistribution reproducibility
ApplicationBioconjugation with ethanol solubility
Selection PropertyHigh ethanol solubility supports DMSO-free reaction conditions
Validation FocusReaction compatibility and purification efficiency

XLogP3

0.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

307.16310214 Da

Monoisotopic Mass

307.16310214 Da

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
1: Zhang P, Huang Y, Liu H, Marquez RT, Lu J, Zhao W, Zhang X, Gao X, Li J, Venkataramanan R, Xu L, Li S. A PEG-Fmoc conjugate as a nanocarrier for paclitaxel. Biomaterials. 2014 Aug;35(25):7146-56. doi: 10.1016/j.biomaterials.2014.04.108. Epub 2014 May 22. PubMed PMID: 24856103; PubMed Central PMCID: PMC4102141.
2: Salmaso S, Bersani S, Scomparin A, Mastrotto F, Scherpfer R, Tonon G, Caliceti P. Tailored PEG for rh-G-CSF analogue site-specific conjugation. Bioconjug Chem. 2009 Jun;20(6):1179-85. doi: 10.1021/bc9000432. PubMed PMID: 19469471.

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